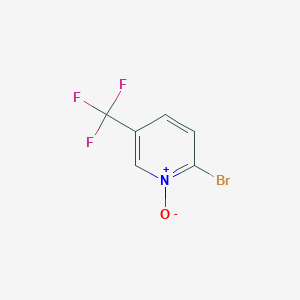
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide is an organic compound with the molecular formula C6H3BrF3NO. It is a white crystalline solid that is soluble in organic solvents such as acetonitrile and dimethylformamide . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various oxygen-containing functional groups .
準備方法
The synthesis of 2-Bromo-5-(trifluoromethyl)pyridine 1-oxide typically involves the bromination of 5-(trifluoromethyl)pyridine followed by oxidation. One common method includes the use of bromine and a suitable oxidizing agent under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be further oxidized or reduced depending on the reagents and conditions used.
Palladium-Catalyzed Reactions: It is a substrate in palladium-catalyzed α-arylation of Refomatsky reagents.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide has several applications in scientific research:
Biology and Medicine: The compound can be used in the development of pharmaceuticals and other biologically active compounds.
Industry: It is employed in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridine 1-oxide involves its reactivity as an electrophile due to the presence of the bromine atom and the electron-withdrawing trifluoromethyl group. These features make it a suitable substrate for various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
類似化合物との比較
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide can be compared with other similar compounds such as:
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The presence of different halogens can affect the compound’s electrophilicity and the types of reactions it undergoes .
生物活性
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including antimicrobial and antiviral research.
Synthesis of this compound
The compound can be synthesized through various methods, including reductive homocoupling. One notable method involves the use of palladium acetate as a catalyst, allowing for the formation of 5,5'-bis(trifluoromethyl)-2,2'-bipyridine from 2-bromo-5-(trifluoromethyl)pyridine under controlled temperature conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound exhibits significant activity against various pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| S. aureus | 32 µg/mL |
| E. coli | 64 µg/mL |
| P. aeruginosa | 128 µg/mL |
| C. albicans | 16 µg/mL |
Antiviral Activity
The compound has also been evaluated for antiviral activity, particularly in the context of the COVID-19 pandemic. Research indicates that derivatives of pyridine can inhibit viral replication effectively. For example, certain pyridine compounds have demonstrated potent inhibitory effects against the SARS-CoV-2 virus with IC50 values in the nanomolar range .
Case Study 1: Antibacterial Efficacy
In a study examining various trifluoromethylpyridines, it was found that compounds similar to 2-Bromo-5-(trifluoromethyl)pyridine exhibited lower EC50 values against R. solanacearum, indicating strong antibacterial activity compared to commercial standards like thiodiazole copper .
Table 2: Comparison of EC50 Values Against R. solanacearum
| Compound | EC50 (mg/L) |
|---|---|
| Thiodiazole Copper | 87 |
| Bismerthiazol | 124 |
| This compound | 40 - 78 |
Case Study 2: Antiviral Potential
In another investigation focused on antiviral agents, compounds derived from pyridine structures were tested against various influenza strains. The results indicated that some derivatives had a significant effect on viral load reduction in infected models, demonstrating their potential as therapeutic agents against viral infections .
特性
IUPAC Name |
2-bromo-1-oxido-5-(trifluoromethyl)pyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDPJNHUHLMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(F)(F)F)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














